Fundamental Molecular Property Differentiation from Sulthiame
The target compound is structurally differentiated from the clinical drug Sulthiame (CAS: 61-56-3) by replacing the benzenesulfonamide moiety with a thiophene-2-sulfonamide group. This results in distinct molecular properties. The target compound has a molecular weight of 372.47 g/mol and a formula of C14H16N2O4S3, compared to 290.36 g/mol and C10H14N2O4S2 for Sulthiame . The addition of the thiophene ring and an extra sulfur atom increases the molecular weight by 28% and adds 10 additional heavy atoms, which significantly impacts lipophilicity and target binding. This structural modification is analogous to those in other CA inhibitor series where a thiophene-for-benzene substitution altered LogP values by approximately 0.8–1.5 units based on fragment-based calculations.
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C14H16N2O4S3; 372.47 g/mol |
| Comparator Or Baseline | Sulthiame: C10H14N2O4S2; 290.36 g/mol |
| Quantified Difference | Δ 82.11 g/mol (28% increase); Δ C4H2S (additional thiophene sulfur) |
| Conditions | Theoretical calculated values; no experimental LogP or LogD data available. |
Why This Matters
For procurement, this confirms the compound is a distinct chemical entity, not a simple salt or polymorph of Sulthiame. Its higher molecular weight and heteroatom content predict different solubility and permeability profiles, precluding direct substitution in assays.
